2-[(1-Adamantylcarbonyl)amino]hexanoic acid
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Overview
Description
Preparation Methods
The synthesis of 2-[(1-Adamantylcarbonyl)amino]hexanoic acid typically involves the reaction of adamantyl carbonyl chloride with hexanoic acid in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-[(1-Adamantylcarbonyl)amino]hexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The adamantyl group can undergo substitution reactions with nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to drive the reactions to completion. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[(1-Adamantylcarbonyl)amino]hexanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving protein interactions and modifications.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(1-Adamantylcarbonyl)amino]hexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group plays a crucial role in modulating the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, leading to downstream effects on cellular processes .
Comparison with Similar Compounds
2-[(1-Adamantylcarbonyl)amino]hexanoic acid can be compared with other similar compounds, such as:
- 2-[(1-Adamantylcarbonyl)amino]pentanoic acid
- 2-[(1-Adamantylcarbonyl)amino]butanoic acid
These compounds share the adamantyl group but differ in the length of the carbon chain, which can affect their chemical properties and applications. The uniqueness of this compound lies in its specific carbon chain length, which provides a balance between hydrophobicity and reactivity .
Properties
Molecular Formula |
C17H27NO3 |
---|---|
Molecular Weight |
293.4 g/mol |
IUPAC Name |
2-(adamantane-1-carbonylamino)hexanoic acid |
InChI |
InChI=1S/C17H27NO3/c1-2-3-4-14(15(19)20)18-16(21)17-8-11-5-12(9-17)7-13(6-11)10-17/h11-14H,2-10H2,1H3,(H,18,21)(H,19,20) |
InChI Key |
XKRXUCXHOLPCGB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(=O)O)NC(=O)C12CC3CC(C1)CC(C3)C2 |
Origin of Product |
United States |
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